molecular formula C25H25NO2 B12456016 2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12456016
M. Wt: 371.5 g/mol
InChI Key: FCJMUTUVGPPUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenyl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common approach starts with the reaction of tricyclo[3.3.1.1~3,7~]decane derivatives with appropriate reagents to introduce the isoindole moiety. The reaction conditions often include the use of solvents like toluene and catalysts such as benzoyl peroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic media.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while substitution reactions can introduce various functional groups onto the isoindole ring.

Scientific Research Applications

2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets simultaneously .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-methylphenyl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione apart is its combination of the tricyclic structure with the isoindole moiety

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

5-(1-adamantyl)-2-(2-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C25H25NO2/c1-15-4-2-3-5-22(15)26-23(27)20-7-6-19(11-21(20)24(26)28)25-12-16-8-17(13-25)10-18(9-16)14-25/h2-7,11,16-18H,8-10,12-14H2,1H3

InChI Key

FCJMUTUVGPPUQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.